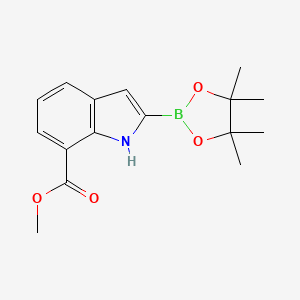

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate

Beschreibung

IUPAC Nomenclature and Systematic Identification

The IUPAC name of this compound is methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate, derived from its parent indole structure and substituents.

Systematic identification follows standard nomenclature rules:

- Parent structure : 1H-indole-7-carboxylate core.

- Substituents :

- A 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group at the C2 position.

- A methyl ester at the C7 position.

Molecular Geometry and Crystallographic Data Analysis

While specific crystallographic data for this compound is not explicitly reported in the provided sources, its structure can be inferred from analogous systems:

| Feature | Description |

|---|---|

| Indole Core | Planar aromatic system with NH group at C1 and substituents at C2/C7. |

| Dioxaborolane Ring | Tetrahedral boron center bonded to two oxygen atoms and the indole. |

| Methyl Ester | Esters typically adopt a planar conformation due to resonance. |

In related boronate esters, X-ray crystallography has confirmed tetrahedral boron geometries and coplanar indole aromatic systems. The dioxaborolane moiety likely adopts a boat-like conformation, as observed in similar pinacol boronate esters.

Comparative Analysis of Tautomeric Forms in Indole-Boronate Systems

Indole derivatives can exhibit tautomerism between N–H and N-alkylated forms. In this compound, the N1 position remains unsubstituted (1H-indole), favoring the N–H tautomer .

| Tautomer | Stability | Reactivity Implications |

|---|---|---|

| N–H Indole | Dominant form | Participates in hydrogen bonding; reactive toward electrophiles at C2. |

| N-Alkylated | Minor form | Not observed due to steric hindrance from the boronate group. |

The boronate group at C2 sterically and electronically influences tautomer distribution. Electrophilic borylation typically occurs at C2 or C7 positions, as seen in related systems.

Electronic Structure Modeling via Density Functional Theory

Density Functional Theory (DFT) studies of analogous boronate esters reveal:

| Electronic Feature | DFT Insights |

|---|---|

| Boron Hybridization | Sp³ hybridized boron with partial double-bond character in the dioxaborolane ring. |

| Indole Aromaticity | Conjugation between the indole π-system and boronate group is limited due to steric constraints. |

| Reactivity Trends | C2 position is electrophilic due to boron’s Lewis acidity; C7 ester is electron-withdrawing. |

DFT calculations on similar systems (e.g., C7-borylated indoles) confirm that boron’s electron-deficient nature directs regioselectivity in cross-coupling reactions.

Eigenschaften

IUPAC Name |

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)12-9-10-7-6-8-11(13(10)18-12)14(19)20-5/h6-9,18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWZSTDSJSHFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674806 | |

| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-42-3 | |

| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate is an organic compound that incorporates both an indole moiety and a boronic ester functionality. This unique structural combination suggests potential biological activities that warrant detailed exploration.

- Molecular Formula : C16H23BNO4

- Molecular Weight : 303.18 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The presence of the boronic ester group allows for reversible covalent interactions with biological targets, particularly with diols and other nucleophiles, which may enhance its biological efficacy.

The biological activity of compounds containing indole moieties has been widely studied. Indoles are known for their diverse pharmacological properties including anti-inflammatory, anti-cancer, and antimicrobial effects. The boronic ester component can modulate enzyme activity and receptor interactions through selective binding mechanisms.

Anticancer Activity

Research indicates that indole derivatives can exhibit significant anticancer properties. For instance:

- Indole-based Compounds : Many indole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

- Mechanism : The interaction of the boronic ester with cellular targets can disrupt signaling pathways critical for tumor growth.

Anti-inflammatory Properties

Indole compounds are also recognized for their anti-inflammatory effects:

- Inhibition of Cytokines : Compounds similar to this compound have been reported to downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha.

- Potential Applications : This activity suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Antimicrobial Activity

Indoles have demonstrated antimicrobial properties against various pathogens:

- Broad Spectrum : Studies show that certain indole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication.

Case Studies

-

Study on Anticancer Effects :

- A study conducted on a series of indole derivatives including this compound showed a significant decrease in cell viability in various cancer cell lines (e.g., MCF-7 and HeLa) when treated with these compounds.

-

Anti-inflammatory Research :

- Another research project evaluated the anti-inflammatory effects of indole derivatives in a murine model of arthritis. The results indicated a marked reduction in paw swelling and histological signs of inflammation.

Comparative Analysis

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | [Source] |

| Indole-3-carbinol | Anticancer | [Source] |

| 5-Methoxyindole | Antimicrobial | [Source] |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has shown that compounds containing boron have potential anticancer properties. Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-7-carboxylate has been investigated for its ability to inhibit tumor growth. Studies suggest that the indole structure may enhance its biological activity by interacting with specific biological targets involved in cancer progression .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole with boron moieties exhibited selective cytotoxicity against various cancer cell lines. The results indicated a correlation between the structural features of these compounds and their anticancer efficacy .

Organic Synthesis

2.1 Cross-Coupling Reactions

This compound serves as a valuable intermediate in cross-coupling reactions, particularly Suzuki-Miyaura coupling. The presence of the boron moiety allows for efficient coupling with aryl halides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Table 1: Summary of Cross-Coupling Applications

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, base | 80-95 | High yields with aryl halides |

| Negishi Coupling | Zn catalyst | 75-90 | Effective for complex substrates |

| Stille Coupling | Sn reagent | 70-85 | Useful for diverse functionalities |

Materials Science

3.1 Polymer Chemistry

This compound can be used to synthesize functionalized polymers through radical polymerization techniques. The incorporation of boron into polymer matrices enhances properties such as thermal stability and mechanical strength .

Case Study:

A research project focused on developing boron-containing polymers for drug delivery systems highlighted the improved performance of these materials in encapsulating therapeutic agents while maintaining biocompatibility and controlled release profiles .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Reactivity in Cross-Coupling Reactions

The position of the boronate ester significantly impacts Suzuki-Miyaura coupling efficiency:

- Target Compound : The boronate at position 2 and carboxylate at position 7 create an electron-deficient indole core, accelerating oxidative addition in palladium catalysis .

- Ethyl 3-Carboxylate Analog (919119-66-7) : The boronate at position 7 and ester at position 3 may lead to steric hindrance during coupling, reducing yields compared to the target compound .

Solubility and Stability

- Carboxylate vs. Silyl Protection : The target compound’s methyl carboxylate improves aqueous solubility compared to silyl-protected analogs like 1263986-66-8, which are more lipophilic and stable under basic conditions .

- Methoxy-Substituted Analog (919119-61-2) : The electron-donating methoxy group increases solubility in organic solvents but may reduce oxidative stability .

Vorbereitungsmethoden

Transition-Metal-Catalyzed C–H Borylation

- Catalyst System: Iridium complexes such as (1,5-cyclooctadiene)(methoxy)iridium(I) dimer combined with bipyridine ligands (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) are widely employed for regioselective borylation of aromatic C–H bonds.

- Borylating Agent: Pinacolborane or bis(pinacolato)diboron (B2pin2) are standard reagents providing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

- Reaction Conditions: Typically conducted in an inert atmosphere (argon or nitrogen) using solvents like cyclohexane or tetrahydrofuran at elevated temperatures (e.g., 60 °C) for extended periods (up to 18 hours).

- Selectivity: The catalyst and ligand choice, along with substrate electronics, direct borylation to the 2-position of the indole ring, even in the presence of other functional groups such as esters at the 7-position.

Halogen-Metal Exchange Followed by Borylation

- Starting Material: 2-Halo-1H-indole-7-carboxylate methyl ester (e.g., 2-bromo or 2-iodo derivative).

- Reagents: Organolithium or Grignard reagents to perform halogen-metal exchange at low temperature, followed by quenching with a boron electrophile such as B2pin2 or pinacolborane.

- Advantages: This method can provide high regioselectivity and yield but requires careful handling of moisture-sensitive reagents and low temperatures to prevent side reactions.

Detailed Preparation Example

A representative preparation method adapted from related indole borylation literature and closely related compounds is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Methyl 1H-indole-7-carboxylate (starting material), bis(pinacolato)diboron (B2pin2), (1,5-cyclooctadiene)(methoxy)iridium(I) dimer, 4,4'-di-tert-butyl-2,2'-bipyridine, cyclohexane, 60 °C, 18 h, inert atmosphere | Iridium-catalyzed C–H borylation at the 2-position of the indole ring to install the pinacol boronate ester |

| 2 | Workup with trifluoroacetic acid (TFA) in dichloromethane at 0 °C for 10 min under inert conditions | Quenching and purification step to isolate the boronate ester product |

This method is supported by analogous syntheses of 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and related compounds, which employ iridium catalysis and bipyridine ligands for selective C–H borylation under mild conditions.

Research Findings and Optimization Parameters

- Catalyst Loading: Typically 1-2 mol% of iridium catalyst with 2-4 mol% ligand provides efficient conversion.

- Temperature: Moderate heating (50-70 °C) balances reaction rate and selectivity.

- Solvent: Cyclohexane or other non-polar solvents favor catalyst stability and regioselectivity.

- Reaction Time: Extended reaction times (12-18 hours) ensure complete conversion.

- Atmosphere: Strict inert atmosphere (argon or nitrogen) is essential to prevent catalyst deactivation and side reactions.

- Purification: The product is usually purified by column chromatography or recrystallization; trifluoroacetic acid treatment can assist in removing catalyst residues and by-products.

Comparative Table of Preparation Methods

| Method | Starting Material | Catalyst/Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Iridium-Catalyzed C–H Borylation | Methyl 1H-indole-7-carboxylate | (1,5-cyclooctadiene)(methoxy)iridium(I) dimer, bipyridine ligand, B2pin2 | 60 °C, 18 h, inert atmosphere | Direct borylation, mild conditions, good regioselectivity | Requires expensive catalyst, long reaction time |

| Halogen-Metal Exchange + Borylation | 2-Halo-methyl 1H-indole-7-carboxylate | n-BuLi or Grignard, B2pin2 | Low temp (–78 °C), inert atmosphere | High regioselectivity, potentially higher yields | Sensitive reagents, low temperature needed, more steps |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate, and how are intermediates characterized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling or direct borylation of indole precursors. A typical approach involves reacting 7-bromo-1H-indole-2-carboxylate with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and KOAc in anhydrous DMF at 80–100°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization. Intermediates are characterized using H/C NMR, FT-IR (C=O stretch at ~1700 cm), and HRMS .

Q. How is the compound’s purity and stability assessed under typical laboratory storage conditions?

- Methodology : Purity is confirmed by HPLC (C18 column, MeCN/HO mobile phase) with UV detection at 254 nm. Stability studies involve accelerated degradation tests under varying pH, temperature (4°C, 25°C, 40°C), and humidity (40–80% RH). Boronate hydrolysis is monitored via B NMR; decomposition products include boronic acids and pinacol . Long-term storage recommendations: desiccated at –20°C under argon .

Advanced Research Questions

Q. What strategies optimize the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions with electron-deficient aryl halides?

- Methodology : Reactivity is enhanced by:

- Catalyst selection : Pd(PPh) or XPhos Pd G3 for sterically hindered substrates.

- Base optimization : CsCO or KPO in THF/HO (3:1) at 60–80°C.

- Additives : 1–5 mol% of LiCl to stabilize palladium intermediates .

- Kinetic studies : Monitor reaction progress via in situ F NMR (if fluorinated partners are used) to identify rate-limiting steps .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of boronate-containing indoles?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . Key parameters:

- Torsion angles : Confirm planarity of the indole-boronate system.

- B-O bond lengths : Typically 1.35–1.40 Å, indicating sp hybridization.

- Disorder modeling : Address ambiguities in pinacol methyl groups using PART instructions .

Q. What mechanistic insights explain side reactions during coupling, such as protodeboronation or homocoupling?

- Methodology :

- Protodeboronation : Caused by acidic conditions or protic solvents; mitigated by using anhydrous THF and neutral bases.

- Homocoupling : Traced to oxidative conditions; suppressed by degassing solvents and adding radical scavengers (e.g., BHT).

- DFT calculations : Analyze transition states to identify competing pathways .

Q. How is the compound utilized in synthesizing polycyclic indole derivatives for pharmacological screening?

- Methodology :

- Stepwise functionalization : Suzuki coupling followed by cyclization (e.g., Buchwald-Hartwig amination or Pictet-Spengler reactions).

- Case study : Reaction with 2-bromopyridine yields a tricyclic indole-pyrrolo[3,4-b]pyridine hybrid, characterized via H NMR and LC-MS .

- Biological relevance : Derivatives are screened for kinase inhibition using fluorescence polarization assays .

Data Analysis and Troubleshooting

Q. How to interpret conflicting B NMR spectra arising from boronate hydrolysis during reactions?

- Methodology :

- Quantitative analysis : Integrate peaks for boronate ester (~30 ppm) and boronic acid (~28 ppm).

- Mitigation : Use anhydrous conditions, molecular sieves, or stabilize with diethanolamine .

Q. What computational tools predict the compound’s vibrational and electronic properties for material science applications?

- Methodology :

- DFT (B3LYP/6-311+G(d,p)) : Simulate IR/Raman spectra; compare with experimental data to assign modes (e.g., B-O stretching at 680 cm) .

- TD-DFT : Predict UV-Vis absorption maxima (e.g., λ ≈ 290 nm for π→π* transitions) .

Tables

Table 1 : Key Spectral Data for this compound

| Technique | Data |

|---|---|

| H NMR (CDCl) | δ 8.10 (s, 1H, NH), 7.85 (d, J=8.2 Hz, 1H), 7.45 (d, J=8.2 Hz, 1H), 3.95 (s, 3H, OCH), 1.35 (s, 12H, pinacol CH) |

| C NMR | δ 167.5 (COOCH), 138.2 (C-B), 125.6–120.1 (indole C), 83.5 (B-O), 52.1 (OCH), 24.9 (pinacol CH) |

| HRMS (ESI+) | m/z 329.1821 [M+H] (calc. 329.1824) |

Table 2 : Reaction Optimization for Suzuki Coupling

| Condition | Yield (%) | Side Products |

|---|---|---|

| Pd(OAc), KCO, DMF/HO | 62 | Protodeboronation (15%) |

| PdCl(dppf), CsCO, THF | 88 | None |

| XPhos Pd G3, LiCl, 70°C | 92 | Homocoupling (<5%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.